1-isopropyl-1H-imidazole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

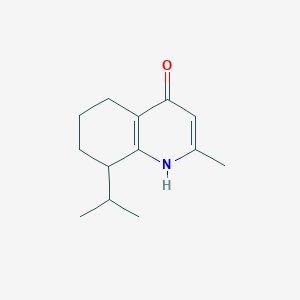

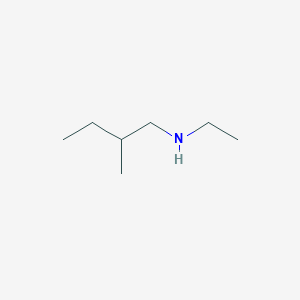

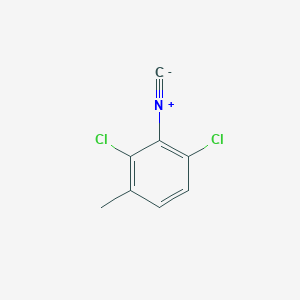

1-Isopropyl-1H-imidazole-2-carboxylic acid is a compound with the molecular formula C7H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of 1H-imidazole-2-carboxylic acid derivatives, including this compound, has been reported in several studies . These studies have revealed the importance of appropriate substituents at the 1-position of the imidazole-2-carboxylic acid core to achieve potent inhibition to class B1 metallo-β-lactamases .Molecular Structure Analysis

The molecular structure of this compound involves an imidazole ring with an isopropyl group at the 1-position and a carboxylic acid group at the 2-position . The optimization of these substituents has been guided by X-ray structure analyses .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a core metal-binding pharmacophore (MBP) to target multiple B1 metallo-β-lactamases . The compound has been used in the development of new drugs, particularly inhibitors of metallo-β-lactamases .Wissenschaftliche Forschungsanwendungen

Synthesis and Production

1-Isopropyl-1H-imidazole-2-carboxylic acid and its derivatives play a significant role in the synthesis of various compounds. For instance, they are key in the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, which are crucial for producing NS5A inhibitors like daclatasvir (Carneiro et al., 2015). Additionally, α-(1H-imidazol-1-yl)alkyl (IMIDA) carboxylic acid esters, synthesized from these compounds, serve as novel prodrugs of carboxylic acids (Majumdar et al., 2007).

Chemical Reactions and Catalysis

The imidazole derivatives are used in catalytic processes, such as the N-heterocyclic carbene-catalyzed redox amidations of α-functionalized aldehydes with amines. This process highlights the importance of imidazole in facilitating the formation of carboxylic acid amides (Bode & Sohn, 2007).

Material Science and Corrosion Inhibition

In material science, amino acids based on imidazolium zwitterions, derived from imidazole carboxylic acids, have emerged as efficient corrosion inhibitors for mild steel. This application is critical in reducing material degradation and enhancing the longevity of metal structures (Srivastava et al., 2017).

Coordination Chemistry

These compounds are also used in the construction of coordination polymers, demonstrating their ability to act as multi-functional ligands, which is vital for developing new materials with unique properties (Guo et al., 2013).

Wirkmechanismus

Target of Action

Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form hydrogen bonds with its targets, leading to various biological effects .

Biochemical Pathways

Imidazole derivatives are known to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

The chemical stability and biological activity of imidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

Zukünftige Richtungen

The future directions for the research and development of 1-isopropyl-1H-imidazole-2-carboxylic acid and its derivatives are primarily focused on their potential as inhibitors of metallo-β-lactamases . These compounds could be potential candidates for combating antibiotic resistance in Gram-negative bacteria .

Eigenschaften

IUPAC Name |

1-propan-2-ylimidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-4-3-8-6(9)7(10)11/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFBZKBGPJXOTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{3-Cyanopyrazolo[3,2-C][1,2,4]triazin-4-YL}-N,N-dimethylmethanimidamide](/img/structure/B2759033.png)

![{4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2759034.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2759036.png)

![cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B2759037.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2759040.png)

![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2759046.png)